1-Azido-4-methoxybutane
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Overview
Description
1-Azido-4-methoxybutane is an organic compound characterized by the presence of an azido group (-N₃) and a methoxy group (-OCH₃) attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-4-methoxybutane can be synthesized through a one-pot reaction involving the conversion of alcohols to azides. A common method involves stirring a solution of sodium azide with a mixture of triphenylphosphine, iodine, and imidazole in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) . This method is highly chemoselective and provides good yields for primary and secondary alcohols.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-4-methoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other functional groups.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper (I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
1-Azido-4-methoxybutane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Azido-4-methoxybutane primarily involves the reactivity of the azido group. The azido group can release nitrogen gas upon thermal or photolytic activation, generating highly reactive nitrenes. These nitrenes can insert into C-H bonds or participate in cycloaddition reactions, leading to the formation of new chemical bonds and structures . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Azido-4-methoxybenzene: Similar structure but with a benzene ring instead of a butane backbone.
1-Azido-4-methoxycyclohexane: Similar structure but with a cyclohexane ring instead of a butane backbone.
Uniqueness: 1-Azido-4-methoxybutane is unique due to its linear butane backbone, which provides different steric and electronic properties compared to its cyclic or aromatic counterparts. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific synthetic applications.
Properties
IUPAC Name |
1-azido-4-methoxybutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c1-9-5-3-2-4-7-8-6/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKVEERGEZEGRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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